

Synthesis of LNA Gapmers Using A(Bz) Amidite: An Application Note and Protocol

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Compound of Interest

Compound Name: LNA-A(Bz) amidite

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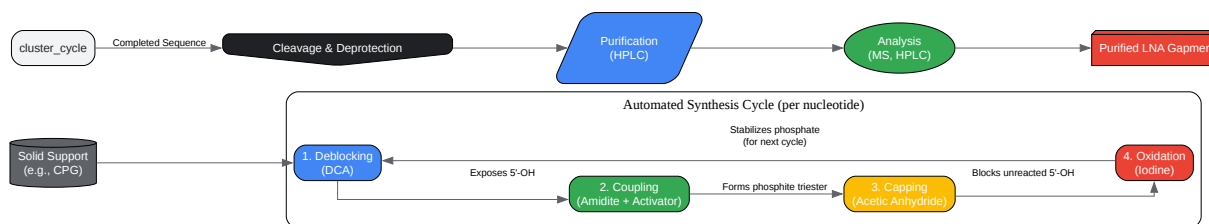
Introduction

Locked Nucleic Acid (LNA) gapmers are a class of antisense oligonucleotides (ASOs) that have garnered significant interest in research and therapeutic development due to their enhanced target affinity and nuclease resistance.[1][2] These chimeric oligonucleotides typically consist of a central "gap" of DNA nucleotides flanked by LNA-modified wings.[1][2] The LNA modifications confer high binding affinity to complementary RNA sequences, while the DNA gap is capable of recruiting RNase H to cleave the target RNA, leading to potent gene silencing.[2] The synthesis of LNA gapmers is readily achievable through automated solid-phase phosphoramidite chemistry, a cornerstone of modern oligonucleotide production.[3][4][5]

This document provides a detailed protocol for the synthesis of LNA gapmers utilizing Benzoyl-protected Adenosine (A(Bz)) phosphoramidite, alongside other standard DNA and LNA phosphoramidites. The protocol outlines the necessary reagents, instrumentation, and steps for synthesis, deprotection, and purification.

Synthesis Workflow

The synthesis of LNA gapmers follows a cyclic four-step process for each nucleotide addition: deprotection, coupling, capping, and oxidation. This process is performed on an automated DNA synthesizer.



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Figure 1: Automated Synthesis Workflow for LNA Gapmers.

Materials and Reagents

Phosphoramidites and Solid Support

Reagent	Supplier	Notes
LNA-A(Bz) CE Phosphoramidite	Various	Benzoyl-protected Adenosine LNA amidite.
LNA-T CE Phosphoramidite	Various	Thymidine LNA amidite.
LNA-5-Me-C(Bz) CE Phosphoramidite	Various	Benzoyl-protected 5-Methylcytosine LNA amidite.
LNA-G(dmf) CE Phosphoramidite	Various	Dimethylformamidine-protected Guanosine LNA amidite.
DNA Phosphoramidites (A(Bz), C(Ac), G(iBu), T)	Various	Standard DNA amidites for the gap region.
Controlled Pore Glass (CPG) Solid Support	Various	Pre-loaded with the first nucleoside of the sequence.

Synthesis Reagents

Reagent	Concentration	Purpose
Anhydrous Acetonitrile (CH ₃ CN)	N/A	Solvent for phosphoramidites and activator.
Dichloroacetic Acid (DCA) in Dichloromethane (DCM)	3% (v/v)	Deblocking agent to remove the 5'-DMT group.[6]
5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)	0.25 M in Acetonitrile	Activator for the coupling reaction.
Capping Reagent A (Acetic Anhydride/THF/Pyridine)	Varies by supplier	Capping of unreacted 5'-hydroxyl groups.
Capping Reagent B (N-Methylimidazole/THF)	Varies by supplier	Catalyst for the capping reaction.
Oxidizing Reagent (Iodine in THF/Water/Pyridine)	0.02 - 0.05 M	Oxidation of the phosphite triester to a stable phosphate triester.
Sulfurizing Reagent (e.g., DDTT)	0.05 M in Pyridine/Acetonitrile	For creating phosphorothioate linkages (optional).

Experimental Protocols

Automated Oligonucleotide Synthesis

The synthesis is performed on an automated DNA synthesizer following the standard phosphoramidite chemistry cycle.[5] Key parameters for LNA monomer coupling need to be adjusted as LNA phosphoramidites are more sterically hindered than standard DNA amidites. [3]

Recommended Synthesizer Cycle Parameters:

Step	Reagent	Time (DNA Monomers)	Time (LNA Monomers)
Deblocking	3% DCA in DCM	60 seconds	60 seconds
Coupling	Amidite + Activator	30 - 60 seconds	180 - 250 seconds[3]
Capping	Capping A + B	30 seconds	30 seconds
Oxidation	0.02 M Iodine	30 seconds	45 seconds[3]

Note: Coupling times for LNA amidites can vary depending on the synthesizer. For example, 180 seconds is recommended for ABI synthesizers, while 250 seconds is suggested for Expedite synthesizers.[3]

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone are removed.

Standard Deprotection Protocol (Ammonium Hydroxide):

- Transfer the solid support to a screw-cap vial.
- Add fresh concentrated ammonium hydroxide (28-30%).
- Incubate the vial at 55°C for 8-16 hours.[7]
- Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.
- Evaporate the ammonia to dryness using a centrifugal evaporator.

Rapid Deprotection Protocol (AMA):

For sequences without base-labile modifications, a faster deprotection can be achieved using a mixture of Ammonium Hydroxide and aqueous Methylamine (AMA).[8]

- Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.
- Add the AMA solution to the solid support.
- Incubate at 65°C for 10-15 minutes.[\[8\]](#)
- Cool and evaporate as described above.

Caution: Avoid using methylamine-containing reagents for deprotection if the sequence contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[\[3\]](#)

Purification by High-Performance Liquid Chromatography (HPLC)

The crude, deprotected LNA gapmer is purified to remove truncated sequences and other impurities. Reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are common methods.[\[9\]](#)[\[10\]](#) AEX-HPLC is often recommended for modified oligonucleotides like LNA gapmers as it can provide higher resolution.[\[11\]](#)

General RP-HPLC Protocol:

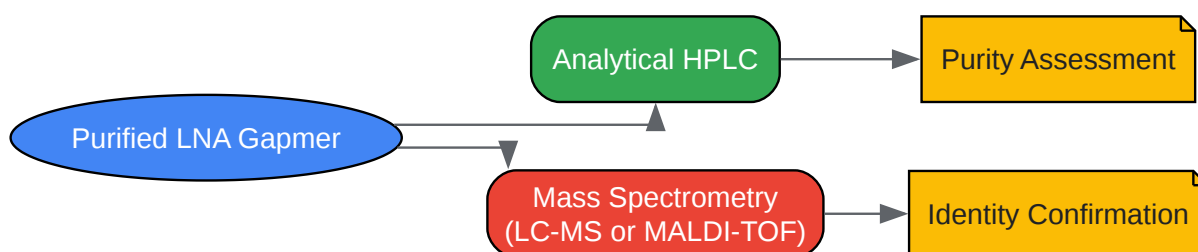
Parameter	Condition
Column	C18, e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm [12]
Mobile Phase A	100 mM Triethylammonium Acetate (TEAA) in 5% Acetonitrile, pH 7.0 [12]
Mobile Phase B	100 mM TEAA in 15% Acetonitrile, pH 7.0 [12]
Gradient	Linear gradient, e.g., 20-70% B over 20 minutes [12]
Flow Rate	1.0 mL/min [12]
Temperature	60°C [12]
Detection	UV at 260 nm

- Dissolve the dried oligonucleotide in Mobile Phase A.
- Inject the sample onto the HPLC system.
- Collect fractions corresponding to the full-length product peak.
- Pool the pure fractions and desalt if necessary (e.g., if using a non-volatile buffer like TEAA).
[9]

Quality Control

The identity and purity of the final LNA gapmer product should be confirmed.

Analysis Workflow:



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Figure 2: Post-Purification Analysis Workflow.

- Purity Assessment: Analytical HPLC is used to determine the purity of the final product, which should ideally be >85%. [10]
- Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) is employed to confirm that the molecular weight of the synthesized oligonucleotide matches the calculated theoretical mass. [13][14]

Conclusion

The synthesis of LNA gapmers using A(Bz) and other phosphoramidites is a robust and reproducible process when performed on an automated DNA synthesizer with optimized protocols. The key considerations are the extended coupling and oxidation times required for

LNA monomers. Following synthesis, a thorough deprotection and purification workflow is essential to obtain a high-purity product suitable for downstream applications in research and drug development. The analytical techniques outlined ensure the final product meets the required specifications for identity and purity.

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